molecular formula C25H24FNO B1162965 JWH 019 N-(6-fluorohexyl) isomer

JWH 019 N-(6-fluorohexyl) isomer

Cat. No.: B1162965
M. Wt: 373.5
InChI Key: TVYGCQWIIHUDGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The JWH 019 N-(6-fluorohexyl) isomer is a synthetic substance of significance in forensic and analytical chemistry research. It is part of a broader class of synthetic cannabinoids, which are studied to understand their structure and metabolism due to their presence in the illicit drug market . A primary research application involves developing and validating advanced analytical techniques, such as Gas Chromatography-Fourier Transform Infrared Spectroscopy (GC-FTIR), to achieve reliable structure elucidation and discriminate between closely related isomers and isobars, which is a known challenge in the analysis of new psychoactive substances (NPS) . From a pharmacological research perspective, studies on related compounds indicate that synthetic cannabinoids are cytochrome P450 (CYP) enzyme substrates . Investigating the metabolism of such compounds, including the identification of specific oxidative metabolites and the CYP isoforms responsible for their formation, is a critical area of scientific inquiry to understand their pharmacokinetic behavior . This product is intended solely for forensic analysis and investigative metabolic studies in a controlled laboratory setting. It is strictly labeled "For Research Use Only" and must not be used for any other purposes.

Properties

Molecular Formula

C25H24FNO

Molecular Weight

373.5

InChI

InChI=1S/C25H24FNO/c26-16-7-1-2-8-17-27-18-23(21-13-5-6-15-24(21)27)25(28)22-14-9-11-19-10-3-4-12-20(19)22/h3-6,9-15,18H,1-2,7-8,16-17H2

InChI Key

TVYGCQWIIHUDGL-UHFFFAOYSA-N

SMILES

O=C(C1=CN(CCCCCCF)C2=C1C=CC=C2)C3=C4C(C=CC=C4)=CC=C3

Synonyms

JWH 019 N-(6-fluorohexyl) analog

Origin of Product

United States

Synthetic Chemistry and Structural Elucidation of Jwh 019 N 6 Fluorohexyl Isomer

Retrosynthetic Analysis and Synthetic Pathways of JWH 019 N-(6-fluorohexyl) Isomer

The synthesis of JWH-019 and its analogs generally follows established chemical principles. A common synthetic route for naphthoylindoles like JWH-019 involves a two-step process. nih.gov

The first step is typically a Friedel-Crafts acylation. This involves reacting indole (B1671886) with 1-naphthoyl chloride in the presence of a Lewis acid catalyst, such as diethylaluminum chloride, to form the intermediate (1H-indol-3-yl)(naphthalene-1-yl)methanone. nih.gov

The second step is an N-alkylation reaction. The indole nitrogen of the intermediate is alkylated using an appropriate alkyl halide. For the synthesis of this compound, this would involve using 1-fluoro-6-iodohexane (B1594698) or a similar 6-fluorohexyl halide. This reaction is often carried out in the presence of a base like potassium hydroxide (B78521) in a suitable solvent such as dimethylformamide. nih.gov

The introduction of fluorine into organic molecules is a common strategy in medicinal chemistry to enhance metabolic stability and modify pharmacokinetic properties. mitacs.ca The synthesis of fluorinated analogs like the N-(6-fluorohexyl) isomer of JWH-019 is of interest for creating reference materials for forensic and research purposes. mitacs.cacsustrata.org

A general retrosynthetic approach for this compound would disconnect the molecule at the indole nitrogen-carbon bond and the indole-carbonyl bond, leading back to the primary starting materials: indole, 1-naphthoyl chloride, and the fluorinated hexyl side chain precursor.

Challenges in the Synthesis and Isolation of Specific Positional and Chain Isomers (e.g., fluorohexyl isomers)

The synthesis and isolation of specific positional isomers of fluorinated synthetic cannabinoids present significant challenges. When synthesizing a fluorohexyl isomer, controlling the precise position of the fluorine atom on the hexyl chain is critical. For instance, creating the N-(6-fluorohexyl) isomer requires a starting material where the fluorine is definitively at the 6-position, as opposed to the 2-, 3-, 4-, or 5-positions. caymanchem.comcaymanchem.comlgcstandards.com

Key challenges include:

Availability of Starting Materials: The synthesis requires specific fluorinated alkylating agents (e.g., 1-fluoro-6-iodohexane), which may not be commercially available or may be expensive to synthesize. nih.gov

Control of Regioselectivity: During the Friedel-Crafts acylation step, there is a possibility of substitution at different positions on the indole ring, although the 3-position is generally favored. Careful control of reaction conditions is necessary to ensure the desired regioselectivity. nih.gov

Separation of Isomers: If a mixture of positional fluorohexyl isomers is formed during the synthesis, their separation can be difficult due to their similar physical and chemical properties. uva.nl Their structural similarity often leads to co-elution in chromatographic systems, making isolation of a pure isomer challenging. uva.nl Advanced chromatographic techniques are often required to separate these closely related compounds. chemrxiv.org

Strategic Derivatization for Metabolite Synthesis and Reference Standard Generation

The generation of reference standards for JWH-019 and its metabolites is crucial for forensic and toxicological analysis. thieme-connect.comresearchgate.net Since parent compounds are often extensively metabolized in the body, analytical methods frequently target the more abundant metabolites. thieme-connect.comnih.gov

Hydroxylation of the alkyl side chain is a common metabolic pathway for synthetic cannabinoids. tandfonline.comnmslabs.com For JWH-019, expected metabolites include compounds hydroxylated at the omega (6-position) and omega-1 (5-position) of the hexyl chain. caymanchem.commdpi.comresearchgate.net A study on JWH-019 metabolism identified 6-OH JWH-019 as the main oxidative metabolite in human liver microsomes. mdpi.com

Strategic derivatization is employed to synthesize these potential metabolites to be used as reference standards. thieme-connect.comtandfonline.com For example, to synthesize a hydroxylated metabolite, a synthetic route might involve using a protected hydroxyalkyl halide in the N-alkylation step, followed by deprotection.

For fluorinated analogs, the presence of the fluorine atom can influence metabolic pathways. For instance, studies on terminally fluorinated pentyl side chains have shown that hydroxylation can occur at the 4-position, creating a specific biomarker that cannot be formed from the non-fluorinated analog. thieme-connect.comresearchgate.net Synthesizing these specific fluorinated and hydroxylated metabolites is key to developing reliable analytical methods. thieme-connect.comtandfonline.com Derivatization with reagents like dansyl chloride can also be used to selectively react with certain isomers (e.g., those with a phenolic alcohol), aiding in their differentiation. chemrxiv.org

Advanced Spectroscopic and Chromatographic Techniques for Purity Assessment and Structural Confirmation

A combination of advanced analytical techniques is essential for the unambiguous identification, purity assessment, and structural confirmation of this compound and its related compounds.

Chromatographic Techniques:

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used technique for the analysis of synthetic cannabinoids. nih.govchromatographyonline.comresearchgate.net It provides good separation and characteristic fragmentation patterns upon electron ionization (EI), which can be used for identification by comparison with spectral libraries. nih.govacs.org However, for some isomers, derivatization may be necessary to improve chromatographic separation and produce more informative mass spectra. uva.nl Photoionization (PI) is an alternative ionization method that can provide molecular ion information often lacking in EI spectra. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC coupled with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (HRMS) is a powerful tool for analyzing synthetic cannabinoids and their metabolites, as it often doesn't require derivatization and can handle complex matrices. nih.govresearchgate.netjst.go.jp Techniques like LC-quadrupole time-of-flight (LC-qToF-MS) are used to investigate metabolites. researchgate.net High-resolution ion mobility (IM-MS) can further enhance separation, allowing for the differentiation of challenging isomers based on their collision cross-section (CCS) values. chemrxiv.org

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a definitive technique for structural elucidation. molloy.edunih.gov 1H NMR and 2D NMR techniques like COSY and HMQC provide detailed information about the molecule's structure, enabling the unambiguous differentiation of positional isomers, which can be difficult with mass spectrometry alone. molloy.edursc.orgunodc.org

Infrared (IR) Spectroscopy: Gas chromatography combined with solid-phase infrared spectroscopy (GC/IR) can also be used to differentiate isomers, as even small structural differences, like the position of a functional group, can lead to distinct vibrational energies in the infrared spectrum. ojp.gov

The table below summarizes key analytical data for JWH-019 and its isomers.

Compound NameMolecular FormulaMolecular WeightKey Analytical Techniques
JWH-019C25H25NO355.48 g/mol GC-MS, LC-MS, NMR wikipedia.orgresearchgate.netresearchgate.net
This compoundC25H24FNO373.5 g/mol LC-MS, GC-MS glpbio.com
JWH 019 N-(5-hydroxyhexyl) metaboliteC25H25NO2371.5 g/mol LC-MS caymanchem.comresearchgate.net
JWH 019 N-(4-fluorohexyl) isomerC25H24FNO373.5 g/mol LC-MS, GC-MS caymanchem.com
JWH 019 N-(3-fluorohexyl) isomerC25H24FNO373.5 g/mol LC-MS, GC-MS caymanchem.comlgcstandards.com
JWH 019 N-(2-fluorohexyl) isomerC25H24FNO373.5 g/mol LC-MS, GC-MS lgcstandards.com

Molecular Pharmacology of Jwh 019 N 6 Fluorohexyl Isomer

Cannabinoid Receptor Binding Kinetics and Thermodynamics (CB1 and CB2)

Specific binding kinetic (k_on, k_off) and thermodynamic parameters (ΔH, ΔS) for JWH 019 N-(6-fluorohexyl) isomer at cannabinoid receptors CB1 and CB2 have not been publicly documented. However, the binding affinity of its parent compounds provides a foundational understanding.

JWH-019, the N-hexyl homolog of JWH-018, demonstrates high affinity for both cannabinoid receptors. glpbio.comwikipedia.org It binds with a high affinity to the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2), with reported inhibitor constant (K_i) values of 9.8 nM and 5.6 nM, respectively. glpbio.com The introduction of a fluorine atom at the terminal (6-position) of the hexyl chain in this compound is anticipated to alter these binding characteristics. Fluorination is a common medicinal chemistry strategy used to modify a ligand's electronic properties, which can influence receptor affinity and metabolic stability. The precise impact of this specific substitution remains uncharacterized by empirical data.

For comparison, JWH-018, which has an N-pentyl chain, shows a K_i of 9.00 nM at CB1 and 2.94 nM at CB2. wikipedia.org The slightly lower potency of the N-hexyl compound (JWH-019) compared to the N-pentyl (JWH-018) at the CB1 receptor highlights the sensitivity of this receptor to the N-alkyl chain length. wikipedia.org

Below is a comparative table of binding affinities for the parent compounds.

CompoundCB1 Receptor K_i (nM)CB2 Receptor K_i (nM)
JWH-0199.8 glpbio.com5.6 glpbio.com
JWH-0189.00 wikipedia.org2.94 wikipedia.org

This table is interactive. Click on the headers to sort.

Assessment of Receptor Efficacy and Intrinsic Activity through In Vitro Functional Assays

In vitro functional assays to determine the efficacy (e.g., EC₅₀ or E_max) and intrinsic activity of this compound have not been specifically reported. The parent compound, JWH-019, is established as a cannabinoid receptor agonist. wikipedia.orgmdpi.com

The functional activity of JWH-019 is considered to be nearly identical to that of JWH-018. caymanchem.com JWH-018 acts as a full agonist at both CB1 and CB2 receptors. wikipedia.org Functional assay data for JWH-018 shows an EC₅₀ of 102 nM for human CB1 receptors and 133 nM for human CB2 receptors. wikipedia.org Based on these data, it is inferred that JWH-019 is also a full agonist. Consequently, this compound is presumed to act as a full agonist at both receptors, though its potency and maximal efficacy are unknown. The terminal fluorination could potentially modulate its efficacy or signaling profile.

The table below presents the functional activity of the closely related JWH-018.

CompoundReceptorParameterValue (nM)
JWH-018Human CB1EC₅₀102 wikipedia.org
JWH-018Human CB2EC₅₀133 wikipedia.org

This table is interactive. Click on the headers to sort.

Allosteric Modulation and Biased Agonism Profiles at Cannabinoid Receptors

There is currently no available research investigating the potential for this compound to act as an allosteric modulator at cannabinoid receptors. Furthermore, studies to determine if it exhibits biased agonism—preferentially activating specific downstream signaling pathways (e.g., G-protein vs. β-arrestin pathways)—have not been conducted. This represents a significant gap in the understanding of its molecular pharmacology.

Exploration of Non-Cannabinoid Receptor Targets and Off-Target Interactions

Specific investigations into the non-cannabinoid receptor targets for this compound are absent from the scientific literature. However, the broader class of cannabinoids, including endocannabinoids and some synthetic cannabinoids, has been noted for interacting with other receptor systems. nih.gov These potential off-targets can include certain G-protein coupled receptors (GPCRs) and transient receptor potential (TRP) channels. nih.gov Whether this compound possesses significant affinity or activity at any of these alternative sites has not been determined.

Comparative Receptor Profiling with Structurally Related Synthetic Cannabinoids

The pharmacological profile of this compound can be contextualized by comparing it to its non-fluorinated parent, JWH-019, and the benchmark synthetic cannabinoid, JWH-018. These compounds share the same 1-naphthoyl-1H-indole core structure, with variations in the N-alkyl chain.

Structure-activity relationship studies of the JWH series reveal that the length of the N-alkyl chain is a critical determinant of CB1 receptor affinity. wikipedia.org The optimal length for CB1 binding in this series is a five-carbon (pentyl) chain, as seen in JWH-018. wikipedia.orgwikipedia.org Extending the chain to six carbons (hexyl), as in JWH-019, results in a slight decrease in potency. wikipedia.org Further extension to a seven-carbon chain (heptyl), as in JWH-020, leads to a significant loss of activity. wikipedia.org

The defining feature of this compound is the substitution of a hydrogen atom with a fluorine atom on the terminal carbon of the hexyl chain. This modification distinguishes it from its parent compound JWH-019 and from other positional fluorohexyl isomers, such as the N-(2-fluorohexyl), N-(3-fluorohexyl), and N-(4-fluorohexyl) variants, whose pharmacological properties are also largely uncharacterized. caymanchem.comcaymanchem.comglpbio.com Fluorination can impact receptor interaction and metabolic pathways, but without direct comparative studies, the effect of this substitution on the receptor profile of this compound remains speculative.

CompoundStructureKey Structural DifferenceCB1 K_i (nM)CB2 K_i (nM)
This compound 1-(6-fluorohexyl)-3-(naphthalen-1-oyl)indoleN-(6-fluorohexyl) chainNot DeterminedNot Determined
JWH-0191-Hexyl-3-(naphthalen-1-oyl)indoleN-hexyl chain9.8 glpbio.com5.6 glpbio.com
JWH-0181-Pentyl-3-(naphthalen-1-oyl)indoleN-pentyl chain9.00 wikipedia.org2.94 wikipedia.org
JWH-0731-Butyl-3-(naphthalen-1-oyl)indoleN-butyl chainWeaker than JWH-018 wikipedia.orgNot specified
JWH-0201-Heptyl-3-(naphthalen-1-oyl)indoleN-heptyl chainDramatically lower activity wikipedia.orgNot specified

This table is interactive. Click on the headers to sort.

Metabolic Transformations and Pharmacokinetic Characterization in Pre Clinical Models

Identification of Phase I and Phase II Metabolites

The metabolism of JWH-019, and by extension its N-(6-fluorohexyl) isomer, proceeds through two main phases. Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion.

Phase I Metabolism: Based on studies of JWH-019 and other synthetic cannabinoids, the N-(6-fluorohexyl) isomer is expected to undergo several key Phase I transformations:

Hydroxylation: This is a major metabolic pathway. For the parent compound JWH-019, monohydroxylation at various positions on the N-hexyl chain is common, with the N-(6-hydroxyhexyl) metabolite, also known as 6-OH JWH-019, being identified as a primary oxidative metabolite. researchgate.netmdpi.com Other potential sites of hydroxylation include the indole (B1671886) ring (e.g., 5-hydroxyindole (B134679) JWH-019) and the naphthoyl ring. researchgate.netresearchgate.net Dihydroxylation and trihydroxylation have also been observed for similar compounds. nih.gov

Oxidative Defluorination: A crucial pathway for fluorinated synthetic cannabinoids is the replacement of the fluorine atom with a hydroxyl group. nih.govmdpi.com For the N-(6-fluorohexyl) isomer, this would result in the formation of the N-(6-hydroxyhexyl) metabolite, making this pathway converge with direct hydroxylation.

Dealkylation: While N-dealkylation is a known metabolic route for some synthetic cannabinoids, it was not detected as a major in vivo pathway for a range of compounds including JWH-019 in one study. nih.govnih.gov

Carboxylation: Further oxidation of the terminal hydroxyl group on the hexyl chain can lead to the formation of a carboxylic acid metabolite (N-hexanoic acid metabolite, JWH-019 COOH). researchgate.netmdpi.com This metabolite has been confirmed in human urine samples for the parent JWH-019. researchgate.net

Phase II Metabolism: Following Phase I reactions, the newly formed hydroxyl groups are susceptible to conjugation.

Glucuronidation: This is a major Phase II pathway. The hydroxylated metabolites, particularly the N-(6-hydroxyhexyl) metabolite, are expected to be conjugated with glucuronic acid to form β-D-glucuronides. caymanchem.com The JWH-019 N-(6-hydroxyhexyl) β-D-glucuronide is considered an expected major urinary metabolite. caymanchem.comglpbio.com

Table 1: Predicted Metabolites of JWH-019 N-(6-fluorohexyl) isomer

Metabolite Type Specific Metabolite Name Metabolic Pathway Reference
Phase I JWH-019 N-(5-hydroxyhexyl) metabolite Monohydroxylation researchgate.netmdpi.com
Phase I JWH-019 N-(6-hydroxyhexyl) metabolite Monohydroxylation, Oxidative Defluorination researchgate.netmdpi.comalkalisci.com
Phase I JWH-019 5-hydroxyindole metabolite Indole Ring Hydroxylation researchgate.netresearchgate.net
Phase I JWH-019 N-hexanoic acid metabolite Carboxylation researchgate.netmdpi.com
Phase II JWH-019 N-(6-hydroxyhexyl) β-D-glucuronide Glucuronidation caymanchem.com

In Vitro Metabolic Stability and Enzyme Kinetics using Hepatic Microsomes and Recombinant Enzymes

In vitro studies using human liver microsomes (HLMs) are essential for determining the metabolic stability and enzyme kinetics of a compound. For JWH-019, incubation with HLMs supplemented with NADPH resulted in its extensive metabolism, primarily to the 6-OH JWH-019 metabolite. researchgate.netmdpi.com

The kinetics of this primary metabolic reaction for JWH-019 followed the Michaelis-Menten model. mdpi.com The determined parameters provide insight into the efficiency of the metabolic process.

Table 2: Enzyme Kinetic Parameters for JWH-019 Metabolism in Human Liver Microsomes

Parameter Value Metabolite Formed Reference
KM (Michaelis constant) 31.5 ± 3.3 µM 6-OH JWH-019 mdpi.com
Vmax (Maximum reaction velocity) 432 ± 40 pmol/min/mg protein 6-OH JWH-019 mdpi.com

These findings suggest that the metabolic pathway has a moderate affinity (KM) and a significant capacity (Vmax) in the liver. It is anticipated that the N-(6-fluorohexyl) isomer would exhibit a similar metabolic profile and stability.

Elucidation of Cytochrome P450 and UGT Isoenzyme Contributions to Metabolism

The primary enzymes responsible for Phase I metabolism of many drugs, including synthetic cannabinoids, are the Cytochrome P450 (CYP) isoenzymes. For JWH-019, studies with recombinant human P450 enzymes have identified the specific isoforms involved.

CYP Isoenzymes: Investigations have shown that multiple CYP enzymes can metabolize JWH-019. However, using the relative activity factor method, CYP1A2 was identified as the primary contributor to the formation of 6-OH JWH-019 in the human liver. researchgate.netmdpi.com For the structurally similar JWH-018, CYP2C9 and CYP1A2 were found to be the major P450s involved in its oxidation. nih.gov The contribution of other isoforms like CYP2C19, 2D6, 2E1, and 3A4 in the hepatic clearance of these compounds appears to be minimal. nih.gov

UGT Isoenzymes: While specific UDP-glucuronosyltransferase (UGT) isoenzymes responsible for the glucuronidation of JWH-019 metabolites have not been fully detailed in the available literature, this pathway is a confirmed route of elimination for related compounds. nih.gov

Table 3: Contribution of CYP Isoenzymes to JWH-019 Metabolism

CYP Isoenzyme Role in Metabolism Reference
CYP1A2 Primary contributor to 6-hydroxylation researchgate.netmdpi.com
CYP2C9 Major contributor for similar compound JWH-018 nih.gov
CYP2C19 Minimal contribution nih.gov
CYP2D6 Minimal contribution nih.gov
CYP2E1 Minimal contribution nih.gov
CYP3A4 Minimal contribution nih.gov

Pharmacokinetic Disposition in Non-Human Species (Absorption, Distribution, Elimination Pathways, Half-life Determination)

Animal studies provide valuable data on the in vivo pharmacokinetics of a compound. Research involving JWH-019 in Sprague Dawley rats revealed that its metabolism plays a crucial role in its pharmacological activity. mdpi.com

Absorption and Onset of Action: An animal study demonstrated that JWH-019 has a slower onset of action compared to other synthetic cannabinoids. researchgate.netmdpi.com This suggests that the pharmacological effects may be, in part, mediated by the formation of active metabolites. The metabolic activation of JWH-019, mediated by CYP1A2, is thought to contribute to this slower onset. mdpi.com

Distribution: The distribution of JWH-019 and its metabolites has been investigated in specific tissues. For instance, advanced imaging techniques have been used to characterize the spatial distribution of synthetic cannabinoids in single scalp hair samples, which is important for forensic toxicology. alkalisci.com

Elimination: The primary route of elimination for JWH-019 and its metabolites is through the urine, largely after Phase II conjugation. researchgate.netcaymanchem.com The N-(6-hydroxyhexyl) metabolite is a major biomarker found in urine, and its glucuronide conjugate is an expected major urinary metabolite. caymanchem.comalkalisci.comsigmaaldrich.com These metabolites are also detectable in serum. alkalisci.comcaymanchem.com

Detailed pharmacokinetic parameters such as half-life for the JWH-019 N-(6-fluorohexyl) isomer are not available in the current literature.

Comparative Metabolic Pathways Across Pre-clinical Species

Metabolic pathways can differ between species. While comprehensive comparative studies on the JWH-019 N-(6-fluorohexyl) isomer are lacking, data from related compounds show both similarities and differences.

Human vs. Rodent: Studies on JWH-019 in human liver microsomes identified 6-OH JWH-019 as the main oxidative metabolite. researchgate.netmdpi.com In vivo studies in rats also support the significance of metabolic activation for the compound's activity. mdpi.com Research on other synthetic cannabinoids in rats has identified numerous Phase I and Phase II metabolites, with pathways including hydroxylation, oxidative defluorination, deamidation, and conjugation with glucuronic acid, sulfate, and even arginine. mdpi.com This suggests that while primary pathways like hydroxylation are conserved, the full profile of minor metabolites may vary.

In Vitro vs. In Vivo: There is generally a good correlation between metabolites identified in vitro using liver microsomes and those detected in vivo in urine samples. For JWH-019, key metabolites like 5-OH JWH-019, 6-OH JWH-019, and the JWH-019 COOH metabolite, postulated from in vitro models, have been confirmed in human urine. researchgate.netmdpi.com This consistency validates the use of in vitro systems as predictive tools for in vivo metabolism.

Advanced Analytical Methodologies for Detection and Quantification

Comprehensive Sample Preparation Strategies for Diverse Biological and Non-Biological Matrices

Effective sample preparation is a critical first step in the analytical workflow, designed to extract and concentrate the target analyte from the matrix while removing interfering substances. The choice of technique depends on the nature of the sample, which can range from biological fluids to non-biological materials.

For biological matrices such as blood, urine, and oral fluid, common extraction techniques include:

Liquid-Liquid Extraction (LLE): This classic technique partitions the analyte between two immiscible liquid phases. For synthetic cannabinoids, LLE is often performed at a specific pH to optimize the extraction of these generally hydrophobic compounds. researchgate.net For instance, a method for JWH-018 and JWH-073 in blood involved LLE at pH 10.2 into ethyl ether. researchgate.net

Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to selectively adsorb the analyte, which is then eluted with a suitable solvent. This method is known for providing cleaner extracts compared to LLE. researchgate.netnih.gov A study on synthetic cannabinoids in urine employed SPE after enzymatic hydrolysis to remove glucuronide conjugates. psu.edu

Supported Liquid Extraction (SLE): This technique combines elements of LLE and SPE, where the aqueous sample is absorbed onto an inert solid support. An immiscible organic solvent is then passed through the support to extract the analytes. chromatographyonline.com SLE has been successfully used for the extraction of JWH series compounds and their metabolites from urine, plasma, and whole blood. chromatographyonline.com

Protein Precipitation: For matrices like oral fluid and blood, a simple and rapid protein precipitation step, often using acetonitrile, can be employed to remove proteins prior to analysis. oup.comnih.gov

Non-biological matrices, such as herbal blends, powders, and seized materials, typically require solvent extraction. nih.govacs.org Medium-polar or non-polar solvents like methanol, ethanol, acetonitrile, or ethyl acetate (B1210297) are commonly used, often with the aid of sonication to improve extraction efficiency. nih.gov

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Confirmatory Analysis

Mass spectrometry is the cornerstone of confirmatory analysis for synthetic cannabinoids, providing high selectivity and sensitivity.

High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as Quadrupole Time-of-Flight (QTOF) mass spectrometers, provide highly accurate mass measurements. This capability is invaluable for identifying unknown compounds and for distinguishing between molecules with very similar masses. ojp.govoup.com

Tandem Mass Spectrometry (MS/MS): MS/MS involves the selection of a specific precursor ion (the molecular ion of the analyte), its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. researchgate.netnih.gov This process provides a unique fragmentation pattern that serves as a "fingerprint" for the compound, allowing for highly specific and confident identification. researchgate.netnih.gov In MS/MS methods, multiple reaction monitoring (MRM) is often used, where specific precursor-to-product ion transitions are monitored for each analyte, enhancing the selectivity and sensitivity of the analysis. oup.comresearchgate.net

Chromatographic Separation Techniques (GC-MS, LC-MS/MS, 2D-LC) for Isomer Differentiation and Quantitative Analysis

Chromatography is essential for separating the target analyte from other compounds in the sample, including isomers that have the same mass but different structures.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a well-established technique for the analysis of volatile and thermally stable compounds. acs.orgojp.gov For synthetic cannabinoids, derivatization may sometimes be necessary to improve their chromatographic properties. psu.edu The retention time in the gas chromatograph combined with the mass spectrum provides a high degree of certainty in identification. acs.orgojp.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the most commonly employed technique for the analysis of synthetic cannabinoids in biological fluids. oup.comresearchgate.netspringernature.com It is particularly well-suited for non-volatile and thermally labile compounds, and it can often analyze metabolites directly without derivatization. oup.comnih.gov The choice of the liquid chromatography column and mobile phase is critical for achieving the separation of closely related isomers. oup.comoup.com

Two-Dimensional Liquid Chromatography (2D-LC): For particularly complex samples or for the separation of challenging isomeric mixtures, 2D-LC offers enhanced resolving power. ojp.govoup.com This technique employs two different chromatographic columns with different separation mechanisms, providing a much higher peak capacity than single-dimension LC. ojp.govoup.com A 2D-LC method was successfully used to separate the JWH-019 2-, 5-, and 6-fluorohexyl isomers. oup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Characterization of Reference Materials and Metabolites

While mass spectrometry is excellent for detection and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the definitive structural elucidation of chemical compounds. nih.govresearchgate.net

Structural Confirmation: NMR provides detailed information about the chemical structure of a molecule, including the connectivity of atoms and their spatial arrangement. nih.govresearchgate.net This is crucial for unequivocally identifying the exact structure of a new synthetic cannabinoid or one of its metabolites, especially for distinguishing between positional isomers where mass spectrometry data may be ambiguous. nih.govresearchgate.net

Reference Material Characterization: NMR is used to confirm the structure and purity of synthesized reference materials, which are essential for the validation of analytical methods. nih.govresearchgate.net

Metabolite Identification: In metabolism studies, where the goal is to identify the structures of metabolites formed in the body, NMR can provide the definitive structural information that mass spectrometry alone cannot. nih.govresearchgate.net Fungi like Cunninghamella elegans are sometimes used as a model to produce larger quantities of metabolites for NMR analysis. nih.govresearchgate.net

Method Validation Parameters: Specificity, Sensitivity, Linearity, Accuracy, Precision, and Robustness for Research Applications

To ensure the reliability and comparability of analytical results, methods must be rigorously validated. Key validation parameters include:

Specificity/Selectivity: This is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, isomers, or matrix components. nih.govnih.gov

Sensitivity: This is typically defined by the Limit of Detection (LOD), the lowest concentration of an analyte that can be reliably detected, and the Limit of Quantitation (LOQ), the lowest concentration that can be accurately and precisely measured. nih.govnih.gov

Linearity: This refers to the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. nih.govnih.gov

Accuracy: This is the closeness of the measured value to the true value. It is often assessed by analyzing quality control (QC) samples at different concentrations. nih.govnih.gov

Precision: This measures the degree of agreement among a series of measurements of the same sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV) and is assessed at different levels (intra-day and inter-day). nih.govnih.gov

Robustness: This is the ability of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during routine use.

The table below summarizes typical validation parameters for the analysis of synthetic cannabinoids.

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity/Selectivity No significant interference at the retention time of the analyte.Signal-to-noise ratio > 3 for interfering peaks.
Limit of Detection (LOD) Lowest concentration with a signal-to-noise ratio ≥ 3.Varies by analyte and matrix.
Limit of Quantitation (LOQ) Lowest concentration on the calibration curve with acceptable accuracy and precision.Signal-to-noise ratio ≥ 10; accuracy and precision within ±20%.
Linearity Correlation coefficient (r²) of the calibration curve.r² ≥ 0.99
Accuracy Closeness to the true value, expressed as % bias.Within ±15% of the nominal value (±20% at LOQ).
Precision Repeatability, expressed as % CV or % RSD.≤ 15% (≤ 20% at LOQ).
Robustness Consistency of results with minor changes in method parameters.No significant impact on results.
Matrix Effect The effect of co-eluting matrix components on the ionization of the analyte.Assessed by comparing the response in matrix to the response in a pure solvent.
Extraction Recovery The efficiency of the extraction process.Consistent and reproducible across the concentration range.

Structure Activity Relationship Sar and Structural Analogue Design

Systematic Modification of the Naphthoylindole Core and N-Alkyl Chain

The naphthoylindole core is a foundational element for the cannabimimetic activity of many synthetic cannabinoids, including the JWH series. nih.gov This core structure, consisting of a naphthalene (B1677914) ring linked to an indole (B1671886) ring via a carbonyl group, provides the necessary framework for interaction with cannabinoid receptors. nih.gov Computational studies have underscored the importance of the carbonyl group and the length of the N-linked alkyl chain in determining the predicted binding affinity for the CB1 receptor. nih.gov

Research into the N-1 alkyl chain of cannabimimetic indoles has revealed that its length is a critical determinant of receptor binding affinity. nih.gov High-affinity binding to both CB1 and CB2 receptors necessitates an alkyl chain of at least three carbons. nih.gov The optimal binding for both receptors is achieved with a five-carbon (pentyl) side chain. nih.gov While an alkyl chain of three to six carbons is sufficient for high-affinity binding, extending the chain to a heptyl group leads to a significant drop in binding at both receptors. nih.gov This suggests a specific spatial constraint within the receptor's binding pocket.

Computational analyses further support these findings, indicating that increasing the length of the N-alkyl chain generally leads to a better-predicted binding affinity, up to a certain point. nih.gov Molecular dynamics simulations have shown that compounds with a pentyl chain form stable and strong hydrophobic interactions with key amino acid residues within the CB1 receptor, such as Phe170, Phe174, Phe177, Phe200, Phe268, and Trp279. nih.govnih.gov

Impact of Fluorohexyl Substitution on Cannabinoid Receptor Binding and Efficacy

The introduction of a fluorine atom to the N-hexyl chain of JWH-019 creates the N-(fluorohexyl) isomer, a modification that significantly influences its pharmacological properties. While specific binding data for the 6-fluorohexyl isomer is not extensively published, the effects of terminal fluorination on similar synthetic cannabinoids provide valuable insights. For instance, the terminal fluorination of the pentyl chain in JWH-018 to create AM-2201 results in a greater CB1 receptor binding affinity. mdpi.com This suggests that the electronegativity and size of the fluorine atom can enhance interactions within the receptor binding site.

The position of the fluorine atom on the hexyl chain is also a critical factor, leading to various positional isomers with potentially distinct pharmacological profiles. Positional isomers such as the N-(2-fluorohexyl), N-(3-fluorohexyl), and N-(4-fluorohexyl) analogues of JWH-019 are recognized, each with unique chemical properties that likely alter their interaction with CB1 and CB2 receptors. caymanchem.comcaymanchem.com

Studies on other fluorinated synthetic cannabinoids have shown that such substitutions can lead to compounds with high potency and efficacy, often acting as full agonists at the CB1 receptor, in contrast to the partial agonism of THC. mdpi.comnih.gov

Development of SAR Models for Predicting Pharmacological Profiles

To better understand and predict the activity of the vast number of emerging synthetic cannabinoids, quantitative structure-activity relationship (QSAR) models have been developed. mdpi.comnih.govresearchgate.netsemanticscholar.org These computational models aim to correlate the structural and physicochemical properties of various synthetic cannabinoids, including naphthoylindoles, with their binding affinities at the CB1 receptor. mdpi.comnih.gov

By analyzing a dataset of compounds with known binding affinities, these models can identify key molecular descriptors that influence activity. mdpi.com Regression-based approaches, such as multiple linear regression (MLR) and partial least squares regression (PLSR), are employed to build these predictive models. mdpi.comnih.gov The goal is to create a reliable tool that can forecast the potential of new synthetic cannabinoid congeners to bind to the CB1 receptor, which is associated with their psychoactive effects. mdpi.comnih.govresearchgate.netsemanticscholar.org These models provide a valuable strategy for assessing the potential pharmacological profiles of novel compounds like JWH-019 N-(6-fluorohexyl) isomer.

Design Principles for Novel Analogues with Modified Pharmacological Properties

The design of novel analogues with tailored pharmacological properties is guided by the established principles of SAR. nih.gov For the JWH series, this involves strategic modifications to the naphthoylindole scaffold and the N-alkyl chain. For example, to enhance CB2 receptor selectivity and potentially reduce CB1-mediated psychoactive effects, modifications can be introduced to the core structure. nih.gov

The synthesis of new analogues often involves simple structural alterations to an existing compound. nih.gov This can include varying the length and branching of the N-alkyl chain, introducing different substituents on the naphthoyl or indole rings, or replacing the carbonyl linker with other functional groups. nih.gov The goal of these modifications is to create compounds with improved therapeutic potential, such as enhanced selectivity for a particular receptor subtype or a more favorable metabolic profile. nih.gov

Isomeric Effects on Receptor Interactions and Metabolic Fate

Isomerism plays a crucial role in the pharmacology and toxicology of synthetic cannabinoids. For JWH-019 N-(fluorohexyl) isomers, the position of the fluorine atom on the hexyl chain can significantly impact how the molecule interacts with cannabinoid receptors and how it is metabolized in the body. caymanchem.comcaymanchem.com

The metabolic pathways of synthetic cannabinoids are complex and often involve oxidation by cytochrome P450 (CYP) enzymes. nih.govnih.gov For JWH-018, metabolism primarily occurs through hydroxylation and subsequent glucuronidation. nih.gov It is plausible that JWH-019 and its fluorohexyl isomers undergo similar metabolic transformations. The presence and position of the fluorine atom can influence the rate and sites of metabolism. For example, fluorination can sometimes block metabolic pathways, leading to a longer duration of action or the formation of different metabolites. frontiersin.org

Future Directions in Jwh 019 N 6 Fluorohexyl Isomer Research

Unraveling Complex Receptor Signaling Pathways Beyond Canonical Agonism

JWH 019 is recognized as a high-affinity agonist for both the central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors. glpbio.com The parent compound, JWH-019, is the N-hexyl homolog of JWH-018 and demonstrates potent binding to these primary targets of the endocannabinoid system. wikipedia.org Research indicates that the N-1 alkyl chain length significantly influences the binding affinity at CB1 and CB2 receptors, with the hexyl chain of JWH-019 providing substantial potency. wikipedia.org The JWH 019 N-(6-fluorohexyl) isomer is structurally distinct due to the presence of a fluorine atom at the terminal position of the hexyl chain. glpbio.com While it is anticipated to act as an agonist at CB1 and CB2 receptors, the precise impact of this fluorination on receptor interaction and subsequent signaling is a critical area for future investigation.

Future research must extend beyond simple binding assays to explore more complex signaling phenomena. This includes investigating the potential for "biased agonism," where the compound may preferentially activate certain intracellular signaling pathways over others (e.g., G-protein-dependent vs. β-arrestin-dependent pathways). Unraveling these nuances is fundamental to understanding the full pharmacological profile of the isomer. Furthermore, studies should explore potential off-target effects and interactions with other receptor systems to build a comprehensive understanding of its mechanism of action.

Comprehensive Metabolomic Profiling for Biomarker Discovery

The metabolism of synthetic cannabinoids is a critical area of forensic and clinical research, as metabolites are often the primary targets for detection in biological samples. For the parent compound JWH-019, the N-(6-hydroxyhexyl) metabolite is an expected and detectable product in both serum and urine. caymanchem.combertin-bioreagent.com This metabolite results from the hydroxylation of the N-hexyl side chain, a common metabolic pathway for many JWH series compounds. alkalisci.com

For the this compound, a primary research goal is to conduct comprehensive in vitro and in vivo metabolic studies to identify its major metabolites. The presence of the fluorine atom may alter the metabolic profile compared to the non-fluorinated parent compound. It is crucial to determine whether the fluorinated hexyl chain undergoes hydroxylation at other positions or if other metabolic transformations, such as defluorination or conjugation, occur. The identification of unique metabolites will be essential for developing reliable analytical methods for its detection and for discovering specific biomarkers of exposure.

Table 1: Known and Expected Metabolites of JWH-019 and its Fluorohexyl Isomer

CompoundKnown/Expected MetaboliteMetabolic PathwaySignificance
JWH-019N-(6-hydroxyhexyl) metabolite caymanchem.comalkalisci.comHydroxylation of the N-hexyl chainMajor urinary biomarker for JWH-019 exposure. alkalisci.com
This compoundHypothetical N-(6-fluoro-x-hydroxyhexyl) metabolitesHydroxylation at various positions on the alkyl chainPotential biomarkers for isomer-specific detection.
This compoundHypothetical Carboxylic acid metabolitesOxidation of hydroxylated metabolitesFurther downstream metabolites for extended detection windows.
This compoundHypothetical Glucuronide conjugatesPhase II metabolism of hydroxylated metabolitesWater-soluble metabolites excreted in urine.

Development of Chemoinformatic Tools for Predictive Modeling

As new synthetic cannabinoids like the this compound emerge, traditional analytical and pharmacological testing can be time-consuming and resource-intensive. Chemoinformatic tools offer a powerful approach for the predictive modeling of these novel compounds. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can be employed to forecast the receptor binding affinity and potential psychoactive effects of new isomers based on their chemical structure.

Future research should focus on developing and validating chemoinformatic models that are specifically trained on the structural features of fluorinated synthetic cannabinoids. By creating robust models, it may be possible to predict the CB1 and CB2 receptor affinities of compounds like the this compound and its other positional isomers (e.g., N-(2-fluorohexyl), N-(3-fluorohexyl), N-(4-fluorohexyl)). caymanchem.comglpbio.comcaymanchem.com These predictive tools can help forensic chemists and toxicologists to anticipate the pharmacological properties of newly identified substances, prioritize analytical method development, and better understand the structure-activity relationships within this evolving class of compounds.

Exploration of Novel Analytical Technologies for High-Throughput Screening

The detection of synthetic cannabinoids in forensic and clinical settings relies heavily on advanced analytical instrumentation. Currently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for the sensitive and specific quantification of these compounds and their metabolites in biological matrices like serum and urine. alkalisci.com

The future of analytical research in this area will involve the adaptation of these established methods for the high-throughput screening of an ever-expanding list of synthetic cannabinoids, including the this compound. Furthermore, the exploration of novel analytical technologies is warranted. For instance, high-resolution mass spectrometry (HRMS) can provide more definitive identification of unknown metabolites, while advanced techniques like MALDI-MS³ imaging could offer unique insights into the spatial distribution of these compounds within biological tissues, such as hair follicles. alkalisci.com Developing and validating these cutting-edge methods will be crucial for keeping pace with the rapid evolution of synthetic cannabinoid structures.

Table 2: Analytical Technologies for the Study of JWH-019 and its Analogs

TechnologyApplicationAdvantages
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Quantitative analysis of parent compound and metabolites in serum and urine. alkalisci.comHigh sensitivity and specificity.
High-Resolution Mass Spectrometry (HRMS)Identification of unknown metabolites and structural elucidation.Provides accurate mass measurements for confident identification.
Gas Chromatography-Mass Spectrometry (GC-MS)Screening and identification in forensic samples.Extensive spectral libraries available for known compounds. caymanchem.com
Micellar Electrokinetic Chromatography-Mass Spectrometry (MEKC-MS)Determination of synthetic cannabinoids in various matrices. alkalisci.comHigh separation efficiency for complex mixtures.
MALDI-MS³ ImagingSpatial characterization of drug distribution in tissues (e.g., hair). alkalisci.comProvides information on localized drug accumulation.

Ethical Considerations in Basic Research on Synthetic Cannabinoids

The study of synthetic cannabinoids, including compounds like the this compound, is fraught with significant ethical considerations. lablit.com A primary concern is the dual-use dilemma: while research into their pharmacology is essential for understanding their mechanisms of action and for developing potential therapeutic applications (e.g., as analgesics), this same knowledge can be misused in the creation of new illicit substances. lablit.comnih.gov

Researchers in this field have a responsibility to consider the potential societal impact of their work. lablit.com The publication of synthetic routes and pharmacological data for highly potent compounds can inadvertently provide a blueprint for clandestine laboratories. lablit.com Therefore, the scientific community must engage in ongoing dialogue about the responsible dissemination of such research.

Furthermore, conducting studies with these compounds, particularly in humans, is ethically challenging due to their unknown toxicological profiles and the high potential for adverse effects. researchgate.net Preclinical in vitro and in vivo studies are therefore critical first steps, but even these raise ethical questions regarding animal welfare. nih.gov Navigating the regulatory landscape, which often involves strict controls on these substances, also presents significant hurdles that can slow down legitimate research aimed at understanding the public health risks they pose. clinician.comwcgclinical.com A balanced approach is needed to facilitate essential research while minimizing the potential for harm. clinician.com

Q & A

Q. What are the key pharmacological properties of JWH 019 N-(6-fluorohexyl) isomer relevant to experimental design?

Answer : this compound exhibits high-affinity binding to cannabinoid receptors, with reported Ki values of 9.8 nM (CB1) and 5.6 nM (CB2) . These values suggest preferential CB2 receptor targeting, which is critical for designing receptor-specific assays. Researchers should:

  • Use radioligand displacement assays (e.g., with [³H]CP-55,940) to validate binding affinity.
  • Consider isomer-specific fluorination at the 6-position of the hexyl chain, which differentiates it from JWH 019 and other positional isomers (e.g., 2-, 3-, or 4-fluorohexyl analogs) .

Q. How should researchers prepare and store stock solutions of this compound to ensure stability?

Answer : Solubility and storage conditions are critical for reproducibility:

Solvent Solubility (mg/mL) Storage
DMF30-20°C, ≤1 month
DMSO20-20°C, ≤1 month
Ethanol2.5-20°C, ≤6 months

Q. Methodological Tips :

  • Avoid repeated freeze-thaw cycles by aliquoting stock solutions.
  • For in vivo formulations, pre-dissolve in DMSO (master liquid) and dilute with PEG300/Tween 80 or corn oil, ensuring clarity at each step .

Advanced Research Questions

Q. What analytical methods are recommended for distinguishing this compound from its positional isomers?

Answer : Positional isomers (e.g., 2-, 3-, or 4-fluorohexyl) require advanced chromatographic or spectroscopic differentiation:

  • HPLC-MS/MS : Use a C18 column with gradient elution (acetonitrile/0.1% formic acid) to resolve retention time differences caused by fluorine position .
  • NMR : Compare ¹⁹F or ¹H spectra; the 6-fluorohexyl isomer shows distinct shifts in the hexyl chain region .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₂₅H₂₄FNO, MW 373.5) and fragment patterns .

Q. How do the metabolic pathways of this compound compare to its non-fluorinated analogs, and what are the implications for in vivo studies?

Answer :

  • Metabolite Detection : The 6-fluorohexyl analog is expected to undergo hydroxylation at the hexyl chain, similar to JWH 019’s N-(6-hydroxyhexyl) metabolite, detectable in serum/urine via LC-MS/MS . However, fluorination may alter cytochrome P450 (CYP) enzyme interactions, slowing metabolism compared to non-fluorinated analogs.
  • In Vivo Considerations :
    • Fluorination increases lipophilicity (logP ~5.2), potentially enhancing blood-brain barrier penetration .
    • Toxicity data are lacking; researchers should monitor for fluorinated metabolites (e.g., fluoroacetic acid derivatives) in pharmacokinetic studies .

Q. What experimental controls are essential when studying this compound’s CB1/CB2 selectivity in cellular assays?

Answer :

  • Positive Controls : Use CB1-selective agonists (e.g., ACEA) and CB2-selective agonists (e.g., JWH-133) to validate receptor-specific responses.
  • Negative Controls : Include CB1/CB2 knockout cell lines or receptor antagonists (e.g., SR141716A for CB1, SR144528 for CB2) .
  • Isomer Controls : Test 6-fluorohexyl against other positional isomers (e.g., 4-fluorohexyl) to isolate fluorine position effects .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported solubility values for this compound?

Answer : Discrepancies arise from batch-specific purity or solvent lot variations. To mitigate:

  • Verify purity (>98% via COA) and solvent grade (HPLC-grade recommended) .
  • Pre-warm solvents to 37°C and sonicate to enhance dissolution .
  • Cross-validate with alternative methods (e.g., nephelometry for solubility limits) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.